Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₁₉NO₄S and a molecular weight of 321.39 g/mol . This compound is part of the thiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid, followed by amination and esterification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to exert its biological effects .
Comparison with Similar Compounds
Thiophene-2-carboxylate derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
3,4-Dimethoxyphenyl derivatives: Exhibiting various pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness: Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate stands out due to its unique combination of the thiophene ring and the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-9(2)21-16(18)14-11(8-22-15(14)17)10-5-6-12(19-3)13(7-10)20-4/h5-9H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHPOCNINSGWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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